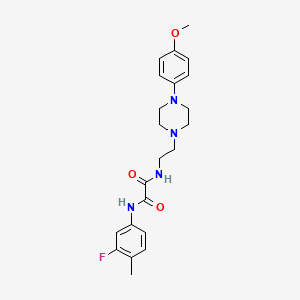

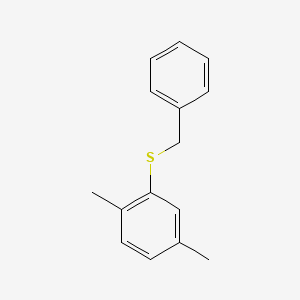

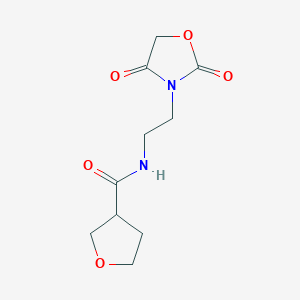

![molecular formula C13H19NO5S B2467308 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide CAS No. 946285-86-5](/img/structure/B2467308.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Catalytic Processes and Organic Synthesis

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide is a chemical compound that may find relevance in the field of catalytic processes and organic synthesis. For instance, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes have been shown to undergo rhodium-catalyzed and substrate-controlled selective C-C bond activation, producing benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes. These findings illustrate the compound's potential utility in constructing complex organic structures through catalytic processes (Kai Chen et al., 2016).

Carbonic Anhydrase Inhibition for Therapeutic Applications

The sulfonamide functional group is known for its ability to inhibit carbonic anhydrases, enzymes pivotal in various physiological processes. Aryl and heteroaryl sulfonamides have therapeutic applications, including the inhibition of carbonic anhydrases, which is a strategy in developing new cancer therapies. Glycoconjugate benzene sulfonamides, for example, have shown promise in inhibiting specific human carbonic anhydrase isozymes, indicating potential for cancer therapy applications (Brendan L. Wilkinson et al., 2006).

Microwave-Assisted Organic Synthesis (MACOS)

The compound's sulfonamide group can also play a crucial role in microwave-assisted organic synthesis (MACOS), facilitating the synthesis of benzofused sultams, which are significant due to their biological activities against various targets. This highlights the compound's relevance in enhancing the efficiency and scalability of organic synthesis processes, contributing to the development of potential therapeutic agents (F. Ullah et al., 2010).

Synthesis of Polybenzoxazine for Fuel Cell Applications

A novel sulfonic acid-containing benzoxazine monomer was synthesized for potential use in direct methanol fuel cells. This demonstrates the compound's potential applicability in creating materials with high proton conductivity and low methanol permeability, essential for efficient fuel cell performance (B. Yao et al., 2014).

Mécanisme D'action

Target of Action

The primary target of this compound is cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound is designed based on the activity of indoles against these cancer cell lines .

Mode of Action

The compound interacts with its targets by inducing apoptosis and causing cell cycle arrest . This is achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing the microtubule structure .

Biochemical Pathways

The compound affects the cell cycle, causing both S-phase and G2/M-phase arrests in cancer cells . This disruption of the cell cycle leads to apoptosis, or programmed cell death .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. It achieves this by disrupting the cell cycle and inducing apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the reaction of similar compounds has been shown to be temperature-dependent . .

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-propan-2-ylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S/c1-10(2)14-20(15,16)7-3-6-17-11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10,14H,3,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSOLEZESSDNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

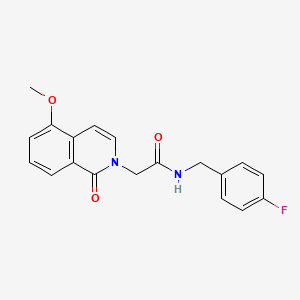

![3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide](/img/structure/B2467229.png)

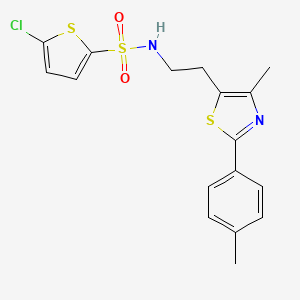

![6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2467230.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2467234.png)

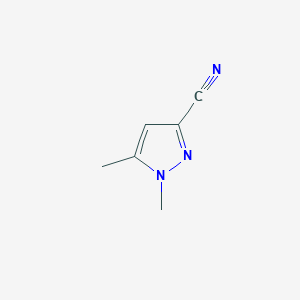

![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2467239.png)

![2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467244.png)